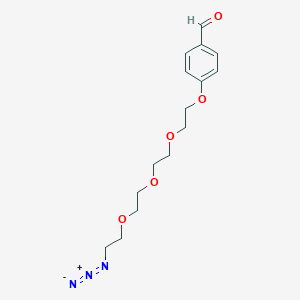

Benzaldehyde-PEG4-azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzaldehyde-PEG4-azide: is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is widely used as a linker in the construction of proteolysis targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. This compound features an azide group, which allows it to participate in click chemistry reactions, making it a valuable tool in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzaldehyde-PEG4-azide can be synthesized through a series of chemical reactions starting from benzaldehyde and PEG4. The azide group is typically introduced using azidation reactions, which involve the substitution of a leaving group with an azide ion. The reaction conditions usually require the use of azide sources such as sodium azide (NaN3) and appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound's purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions: Benzaldehyde-PEG4-azide primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and drug development.

Common Reagents and Conditions:

CuAAC Reaction: Requires a copper(I) catalyst, such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl), and a reducing agent like sodium ascorbate.

SPAAC Reaction: Does not require a catalyst and proceeds under mild conditions, making it suitable for biological applications.

Major Products Formed: The major products of these reactions are triazole-linked compounds, which are stable and biocompatible. These triazole rings are often used to link various biomolecules, such as proteins, peptides, and nucleic acids, to enhance their stability and functionality.

Aplicaciones Científicas De Investigación

PROTAC Development

One of the most prominent applications of Benzaldehyde-PEG4-azide is in the synthesis of PROTACs. PROTACs are bifunctional molecules that can target specific proteins for degradation via the ubiquitin-proteasome system. The compound acts as a linker connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein. This dual functionality allows for selective degradation of proteins implicated in various diseases, including cancer .

Click Chemistry

The azide group in this compound allows it to participate in click chemistry reactions, particularly CuAAC and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions enable the rapid and efficient formation of triazole linkages between azides and alkynes, which are crucial for constructing complex molecular architectures . This property has been exploited to create diverse compound libraries for high-throughput screening in drug discovery.

Bioconjugation

This compound is also used in bioconjugation strategies to attach biomolecules such as peptides, proteins, or nucleic acids to surfaces or other molecules. This application is particularly relevant in developing targeted drug delivery systems and imaging agents where precise control over molecular interactions is required .

Synthesis of Targeted Therapies

A study demonstrated the use of this compound in developing a PROTAC that targets a specific oncoprotein involved in tumor growth. The researchers successfully linked an E3 ligase ligand with a target protein ligand using this compound, leading to enhanced degradation of the oncoprotein and significant anti-tumor activity in vitro .

Drug Delivery Systems

In another investigation, researchers utilized this compound to create a nanoparticle-based drug delivery system. By conjugating therapeutic agents to nanoparticles via click chemistry, they achieved controlled release profiles and improved bioavailability of the drugs in cancer models .

Mecanismo De Acción

The mechanism by which Benzaldehyde-PEG4-azide exerts its effects involves its participation in click chemistry reactions. In the CuAAC reaction, the azide group on this compound reacts with an alkyne group in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules.

Molecular Targets and Pathways: The triazole-linked products formed from these reactions can target specific proteins or enzymes within cells, leading to their degradation or modulation. This targeted approach is used to study protein-protein interactions and develop therapeutic interventions.

Comparación Con Compuestos Similares

PEG4-benzaldehyde: A similar compound that lacks the azide group. It is used in applications where azide functionality is not required.

Azido-PEG4-aldehyde: Another related compound that features an aldehyde group instead of benzaldehyde. It is used in different click chemistry reactions and applications.

Uniqueness: Benzaldehyde-PEG4-azide is unique in its ability to participate in both CuAAC and SPAAC reactions, making it versatile and widely applicable in various fields. Its benzaldehyde moiety provides additional reactivity options, such as the formation of Schiff bases with amines.

Actividad Biológica

Benzaldehyde-PEG4-azide is a compound that has gained attention in the field of bioconjugation and drug delivery due to its unique properties. This article delves into its biological activity, including its synthesis, applications, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzaldehyde group linked to a polyethylene glycol (PEG) chain and an azide functional group. This structure allows for versatile applications in bioconjugation and drug delivery systems. The molecular formula is C11H21N3O5 with a molecular weight of 275.3 g/mol .

Synthesis

The synthesis of this compound typically involves a series of reactions that incorporate the azide group into a PEG backbone, followed by the attachment of the benzaldehyde moiety. This process can be achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a popular method for forming stable linkages in bioconjugates .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance, derivatives of benzaldehyde have shown activity against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 1.56 mg/mL . While specific data on this compound's antibacterial activity is limited, its structural relatives suggest potential effectiveness.

Anticancer Activity

Benzaldehyde-based compounds have been evaluated for their anticancer properties. In vitro studies using MTT assays have indicated that certain derivatives exhibit significant cytotoxicity against cancer cell lines, such as epidermoid carcinoma (A431) and colon cancer (HCT116). The IC50 values for these compounds ranged from 44.77 ppm to 201.45 ppm, indicating varying levels of potency against different cancer types .

Antioxidant Activity

The antioxidant capacity of benzaldehyde derivatives has also been investigated. For example, certain compounds demonstrated notable radical scavenging activity in DPPH assays, suggesting that they could mitigate oxidative stress . Although specific data for this compound is not documented, its structure implies possible antioxidant properties.

Case Studies and Applications

This compound is particularly useful in the development of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to target and degrade specific proteins within cells. The PEG linker enhances solubility and bioavailability while providing flexibility in molecular design .

Research Findings

- Click Chemistry : The azide group allows for click chemistry applications, facilitating the conjugation of various biomolecules without significant side reactions .

- Polymer Delivery Systems : As part of polymer-based drug delivery systems, this compound can enhance the stability and efficacy of therapeutic agents by improving their pharmacokinetic profiles .

Propiedades

IUPAC Name |

4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c16-18-17-5-6-20-7-8-21-9-10-22-11-12-23-15-3-1-14(13-19)2-4-15/h1-4,13H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNGKISXZKKSNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.